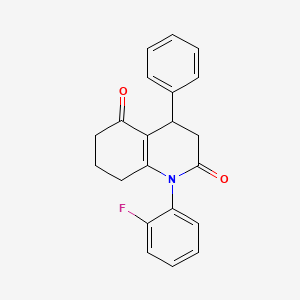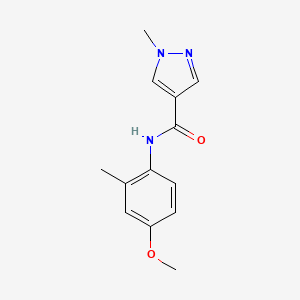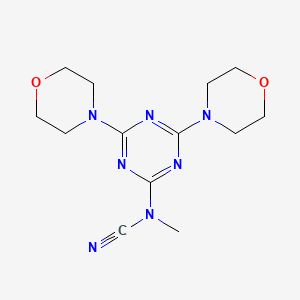![molecular formula C21H13Cl2NO3S B11499686 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol](/img/structure/B11499686.png)
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with chloro, phenyl, and sulfonyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the chloro, phenyl, and sulfonyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzylsulfonyl chloride
- Chlorsulfuron
- Sulphenone
Uniqueness
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-phenylquinolin-2-ol is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, highlighting its potential as a versatile research tool.
Properties
Molecular Formula |
C21H13Cl2NO3S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)sulfonyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H13Cl2NO3S/c22-14-6-9-16(10-7-14)28(26,27)20-19(13-4-2-1-3-5-13)17-12-15(23)8-11-18(17)24-21(20)25/h1-12H,(H,24,25) |
InChI Key |
VAFLHUXTCODXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-](/img/structure/B11499605.png)
![3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11499610.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B11499618.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11499623.png)
![8,9-diethoxy-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11499633.png)
![N-benzyl-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-nitroaniline](/img/structure/B11499636.png)
![[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11499643.png)

![N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide](/img/structure/B11499659.png)
![(2Z)-3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11499669.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11499683.png)
![[4-(3,4-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499687.png)

